molecular formula C9H12ClNO2 B13585717 (2S)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol

(2S)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol

Cat. No.: B13585717
M. Wt: 201.65 g/mol
InChI Key: PCQWDMRBYANUNC-SSDOTTSWSA-N
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Description

(2S)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol is a chiral compound with significant potential in various scientific fields. It is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a methoxy group, making it a versatile molecule for chemical synthesis and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-methoxybenzaldehyde and a suitable amine source.

    Reductive Amination: The key step involves reductive amination, where the aldehyde group of 2-chloro-6-methoxybenzaldehyde reacts with the amine source in the presence of a reducing agent like sodium borohydride or hydrogen gas over a catalyst.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles under specific conditions.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence biochemical pathways related to neurotransmission, signal transduction, or metabolic processes, depending on its specific application.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-2-(2-chlorophenyl)ethan-1-ol: Lacks the methoxy group, resulting in different chemical properties and reactivity.

    (2S)-2-amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the chloro group, affecting its biological activity and applications.

Uniqueness

(2S)-2-amino-2-(2-chloro-6-methoxyphenyl)ethan-1-ol is unique due to the presence of both chloro and methoxy groups, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

IUPAC Name

(2S)-2-amino-2-(2-chloro-6-methoxyphenyl)ethanol

InChI

InChI=1S/C9H12ClNO2/c1-13-8-4-2-3-6(10)9(8)7(11)5-12/h2-4,7,12H,5,11H2,1H3/t7-/m1/s1

InChI Key

PCQWDMRBYANUNC-SSDOTTSWSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)Cl)[C@@H](CO)N

Canonical SMILES

COC1=C(C(=CC=C1)Cl)C(CO)N

Origin of Product

United States

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